Docetaxel Metabolite M4

Übersicht

Beschreibung

Docetaxel Metabolite M4 is a significant metabolite of docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers, including breast, lung, and prostate cancer. This compound is formed through the metabolic processing of docetaxel in the liver, primarily involving the cytochrome P450 enzyme system . This metabolite plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of docetaxel.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Docetaxel Metabolite M4 involves the metabolic conversion of docetaxel. Docetaxel itself is a semisynthetic derivative of 10-deacetyl baccatin III, which is extracted from the needles of the European yew tree (Taxus baccata). The metabolic pathway includes the oxidation of the tert-butyl group on the side chain at C-13 of docetaxel, leading to the formation of a primary alcohol (M-2), which is further oxidized to form this compound .

Industrial Production Methods: Industrial production of this compound is not typically performed as a standalone process. Instead, it is studied and isolated during the metabolic analysis of docetaxel in biological systems. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to identify and quantify this metabolite in biological samples .

Analyse Chemischer Reaktionen

Types of Reactions: Docetaxel Metabolite M4 primarily undergoes oxidation reactions. The initial oxidation of the tert-butyl group leads to the formation of a primary alcohol, which is further oxidized to form the metabolite .

Common Reagents and Conditions: The oxidation reactions involved in the formation of this compound are catalyzed by the cytochrome P450 enzyme system, particularly CYP3A4 and CYP3A5 . These enzymes facilitate the hydroxylation and subsequent oxidation steps.

Major Products Formed: The major product formed from the oxidation of docetaxel is this compound, which contains a carboxyl moiety at the tert-butyl group .

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Pharmacokinetics

M4 is formed through the hydroxylation of docetaxel at the butyl group of the C13 side chain by CYP3A enzymes. The metabolic disposition of docetaxel and its metabolites, including M4, is crucial for understanding its pharmacokinetics and therapeutic outcomes.

M4's role extends to understanding drug-drug interactions, particularly with co-administered agents such as cisplatin and anticonvulsants. Studies have shown that certain drugs can induce or inhibit the metabolism of docetaxel, thereby affecting the levels of M4.

- CYP3A Inhibitors : The presence of inhibitors like ritonavir can increase docetaxel exposure to levels comparable to intravenous administration . This interaction may lead to increased levels of M4 due to altered metabolic pathways.

- Anticonvulsants : Medications such as phenytoin and phenobarbital have been shown to increase the clearance of M4 by approximately 25%, indicating a significant interaction that could affect therapeutic outcomes .

Table 2: Drug Interaction Effects on M4

| Drug Class | Effect on M4 Clearance |

|---|---|

| CYP3A Inhibitors | Increased |

| Anticonvulsants | Increased by 25% |

| Chemotherapeutics (e.g., Cisplatin) | Variable effect |

Case Studies and Research Findings

Several studies have documented the clinical relevance of M4 in patient populations undergoing chemotherapy with docetaxel.

- Study on Bioavailability : Research demonstrated that the absence of both CYP3A and P-glycoprotein (P-gp) significantly increased oral bioavailability of docetaxel, leading to higher systemic exposure to both docetaxel and its metabolites, including M4 .

- Pharmacogenetic Studies : Variations in CYP3A5 alleles have been associated with altered clearance rates of docetaxel and its metabolites. Patients with specific genetic profiles may experience different therapeutic effects based on their ability to metabolize these compounds .

Wirkmechanismus

The mechanism of action of Docetaxel Metabolite M4 is closely related to that of its parent compound, docetaxel. Docetaxel exerts its effects by stabilizing microtubules and preventing their depolymerization, thereby inhibiting cell division and promoting cell death. This compound, being a metabolite, may not have significant independent pharmacological activity but contributes to the overall pharmacokinetic profile of docetaxel .

Vergleich Mit ähnlichen Verbindungen

- Paclitaxel

- Cabazitaxel

- 10-Deacetyl Baccatin III

Comparison: Docetaxel Metabolite M4 is unique in its specific metabolic pathway and formation from docetaxel. While paclitaxel and cabazitaxel are also taxane derivatives used in cancer treatment, their metabolic profiles and resulting metabolites differ. For instance, paclitaxel undergoes hydroxylation to form different metabolites, and cabazitaxel has a distinct metabolic pathway .

This compound’s formation and identification are crucial for understanding the complete metabolic profile of docetaxel, making it a valuable compound in pharmacological research.

Biologische Aktivität

Docetaxel, a widely used chemotherapeutic agent, is primarily employed in treating various cancers, including breast cancer, non-small cell lung cancer, and prostate cancer. The drug is metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, resulting in several metabolites, among which M4 is significant due to its biological activity. Understanding the biological activity of Docetaxel Metabolite M4 is crucial for optimizing therapeutic strategies and managing potential side effects.

Docetaxel itself functions by stabilizing microtubules, preventing their depolymerization, which is essential for cell division. This mechanism leads to the inhibition of mitosis and ultimately induces apoptosis in cancer cells. The metabolites, including M4, may also exhibit similar or modified mechanisms of action:

- Microtubule Stabilization : Like docetaxel, M4 may stabilize microtubules, contributing to its antitumor effects.

- Apoptosis Induction : There is evidence suggesting that metabolites can interact with apoptosis-regulating proteins such as Bcl-2, potentially influencing cell survival pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important characteristics:

- Metabolism : M4 is formed through the oxidation of other metabolites (M1 and M3) and exhibits a complex interaction with CYP450 enzymes. Its metabolism can be influenced by co-administered drugs that induce or inhibit these enzymes .

- Distribution : The volume of distribution for docetaxel and its metabolites can vary significantly among individuals due to factors such as genetic polymorphisms affecting CYP3A activity .

Toxicity and Side Effects

The biological activity of M4 is also associated with specific toxicological profiles:

- Neutropenia : Studies indicate that unbound docetaxel (and possibly its metabolites like M4) correlates with severe neutropenia, a common side effect of chemotherapy .

- Drug Interactions : Co-administration with anticonvulsants or other drugs that affect CYP450 activity can alter the pharmacokinetics of M4, leading to variations in efficacy and toxicity .

Pharmacokinetic Parameters of Docetaxel and Metabolites

| Parameter | Docetaxel | Metabolite M4 |

|---|---|---|

| Volume of Distribution | 113 L | Not specifically defined |

| Protein Binding | 94% (97% in patients) | Not specifically defined |

| Elimination Route | Primarily feces | Primarily feces |

| Half-life | 13.5 ± 7.5 hours | Not specifically defined |

Case Studies

- Case Study on Neutropenia :

- Impact of Anticonvulsants :

Research Findings

Recent studies have focused on the pharmacogenomics related to docetaxel metabolism:

- Genetic Variability : Variations in CYP3A4 and CYP3A5 alleles significantly affect the clearance rates of docetaxel and its metabolites. For instance, specific polymorphisms have been associated with increased toxicity levels in certain populations .

- Clinical Trials : Ongoing trials like STAMPEDE are exploring the long-term effects of docetaxel combined with hormone therapy in prostate cancer patients, providing insights into the role of metabolites like M4 in treatment outcomes .

Eigenschaften

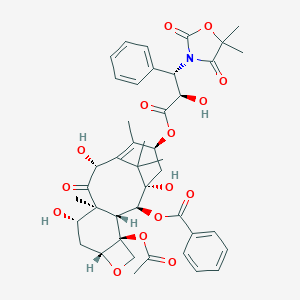

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H49NO15/c1-21-25(56-36(51)31(48)29(23-14-10-8-11-15-23)44-37(52)40(5,6)59-38(44)53)19-43(54)34(57-35(50)24-16-12-9-13-17-24)32-41(7,33(49)30(47)28(21)39(43,3)4)26(46)18-27-42(32,20-55-27)58-22(2)45/h8-17,25-27,29-32,34,46-48,54H,18-20H2,1-7H3/t25-,26-,27+,29-,30+,31+,32-,34-,41+,42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZFVRAJNWWNDL-AYORVWLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N6C(=O)C(OC6=O)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N6C(=O)C(OC6=O)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H49NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578107 | |

| Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

819.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157067-34-0 | |

| Record name | RPR-104943 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157067340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RPR-104943 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49E4SSQ1AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.